5-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to interact with various biological targets .
Preparation Methods
The synthesis of 5-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves a series of organic reactions. One common synthetic route includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness .
Chemical Reactions Analysis
5-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
5-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Prolinol: A derivative of pyrrolidine with distinct chemical properties and applications.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)15-8-10-17(11-9-15)21-20(24)16-12-19(23)22(13-16)18-6-4-3-5-7-18/h3-11,14,16H,12-13H2,1-2H3,(H,21,24) |
InChI Key |
VYRDYVCLHVLNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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